molecular formula C19H21N5O2S B2946079 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034379-48-9

4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2946079
CAS No.: 2034379-48-9
M. Wt: 383.47
InChI Key: AGDHTGCJNBVESV-UHFFFAOYSA-N
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Description

4-[(1H-Imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic chemical compound designed for research applications. Its molecular architecture incorporates both an imidazole and a 1,2,4-oxadiazole ring system, which are heterocyclic motifs of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold, in particular, is recognized as a privileged structure in drug discovery due to its favorable physicochemical properties and its presence in compounds with a wide range of biological activities[CITATION:6]. Researchers are invited to investigate the potential of this compound, which may hold value for studying novel therapeutic targets. All studies should be conducted in accordance with laboratory safety guidelines, as the full toxicological profile of this substance may not be fully characterized. This chemical is strictly for research purposes and is not approved for human or veterinary use.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-19(16-3-1-14(2-4-16)12-24-8-7-20-13-24)21-11-17-22-18(23-26-17)15-5-9-27-10-6-15/h1-4,7-8,13,15H,5-6,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDHTGCJNBVESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common approach is to first synthesize the imidazole and oxadiazole intermediates separately. These intermediates are then coupled under specific reaction conditions to form the target compound.

For example, the imidazole intermediate can be synthesized by reacting glyoxal and ammonia, followed by further functionalization. The oxadiazole intermediate can be prepared through the cyclization of appropriate hydrazides with carboxylic acids. The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the oxadiazole ring can yield dihydro-oxadiazoles.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. For example, the imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, potentially disrupting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Activity
Target Compound Thian-4-yl None ~470 (estimated) N/A Under investigation
CAS 1111016-67-1 4-Methoxyphenyl 3-Chloro 485.9 N/A N/A
CAS 1111016-61-5 4-Fluorophenyl 4-tert-Butyl 495.5 N/A N/A
Compound 46 (TRPV1 antagonist) 4-Chlorophenethyl Benzimidazolone core 414.9 >250 TRPA1/TRPV1 inhibition

Biological Activity

The compound 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S with a molecular weight of 383.47 g/mol. The structure features an imidazole ring, a thian group, and an oxadiazole moiety, which contribute to its unique biological properties.

Synthesis

The synthesis typically involves multiple steps:

  • Preparation of Intermediates : The imidazole and oxadiazole intermediates are synthesized separately.
  • Coupling Reaction : Coupling is facilitated using reagents such as EDCI and HOBt to form the final amide bond.
  • Purification : The final product is purified through standard techniques such as recrystallization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions in enzymes, inhibiting their activity.
  • Nucleic Acid Interaction : The oxadiazole ring may disrupt nucleic acid functions, leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
CCRF-CEM (Leukemia)2.09
MDA-MB-435 (Melanoma)1.18
HCT116 (Colon)0.67
PC3 (Prostate)0.87

These values suggest that the compound's potency is comparable or superior to established anticancer drugs like bendamustine and chlorambucil.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of the compound. Its unique structural features suggest potential efficacy against various bacterial strains, although detailed studies are still required to confirm these effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Leukemia Cell Lines : A study screened derivatives of similar compounds and found that those containing the oxadiazole moiety had enhanced cytotoxicity against leukemia cell lines compared to traditional chemotherapeutics.
  • Mechanism-Based Approaches : Research highlighted that the compound could serve as a telomerase inhibitor, which is crucial for cancer cell proliferation control.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, and how can yield optimization be achieved?

Methodological Answer: The synthesis of structurally similar benzimidazole and oxadiazole derivatives involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example:

  • Step 1: Coupling of imidazole and oxadiazole precursors via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C for 12 hours) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Yield Optimization: Adjust reaction time, temperature, and stoichiometric ratios. For instance, increasing equivalents of thian-4-yl-containing reagents improved yields in analogous oxadiazole syntheses (e.g., from 62% to 85% in related compounds) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, N-H bend at ~3400 cm⁻¹ for imidazole) .
  • ¹H/¹³C-NMR: Assign proton environments (e.g., imidazole CH at δ 7.2–7.8 ppm, oxadiazole CH₂ at δ 4.5–5.0 ppm) and verify substitution patterns .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Molecular Docking: Compare binding affinities to target proteins (e.g., anticonvulsant receptors) using software like AutoDock Vina. Adjust torsional angles (e.g., C3-C4-C5 = 105.4° for optimal binding) .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • SAR Studies: Synthesize analogs (e.g., substituent variations on the thian-4-yl group) to correlate structural features with activity discrepancies .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition onset at >240°C) to guide storage conditions .
  • Oxidative Stress Testing: Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

Q. How can researchers address conflicting data in solubility and bioavailability predictions?

Methodological Answer:

  • Solubility Screening: Use shake-flask method in solvents (water, DMSO, ethanol) with UV-Vis quantification .
  • Parallel Artificial Membrane Permeability Assay (PAMPA): Predict intestinal absorption by measuring permeability across lipid bilayers .
  • Co-crystallization Studies: Identify stable polymorphs with enhanced solubility via X-ray diffraction .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported anticonvulsant activity across similar benzamide derivatives?

Methodological Answer:

  • In Vivo/In Vitro Correlation: Compare ED₅₀ values in rodent seizure models (e.g., maximal electroshock test) with receptor-binding assays .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to efficacy variations .
  • Statistical Meta-Analysis: Apply ANOVA to evaluate batch-to-batch variability in synthetic routes (e.g., purity differences impacting activity) .

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